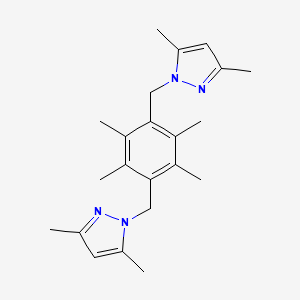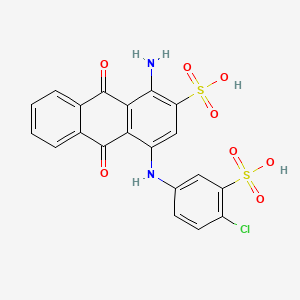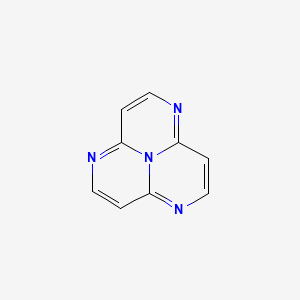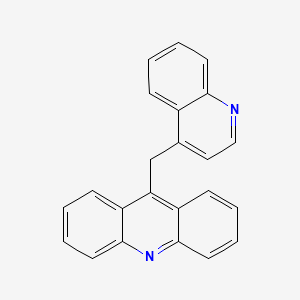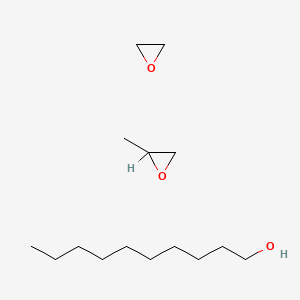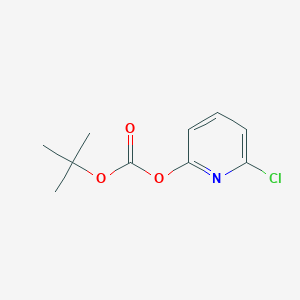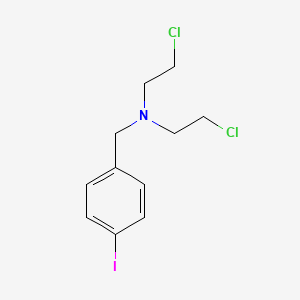
N,N-Bis(2-chloroethyl)-p-iodobenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-chloroethyl)-p-iodobenzylamine is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of two chloroethyl groups and an iodine atom attached to a benzylamine backbone. This compound is of interest due to its potential use in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-p-iodobenzylamine typically involves the reaction of p-iodobenzylamine with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)-p-iodobenzylamine can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The iodine atom can participate in redox reactions.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while oxidation with hydrogen peroxide could lead to the formation of iodinated by-products.
Scientific Research Applications
N,N-Bis(2-chloroethyl)-p-iodobenzylamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential use as an alkylating agent in cancer therapy.
Biological Research: Used in the study of DNA interactions and protein modifications.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-p-iodobenzylamine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the alkylation of DNA, proteins, and other cellular components, disrupting their normal function and leading to cell death. The molecular targets include DNA bases and protein thiol groups, and the pathways involved are primarily related to DNA damage response and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(2-chloroethyl)-p-toluenesulfonamide
- N,N-Bis(2-chloroethyl)cyclopropanamine
- Tris(2-chloroethyl)amine
Uniqueness
N,N-Bis(2-chloroethyl)-p-iodobenzylamine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. This distinguishes it from other similar compounds that may lack the iodine atom or have different substituents, affecting their overall properties and applications.
Properties
CAS No. |
39644-00-3 |
|---|---|
Molecular Formula |
C11H14Cl2IN |
Molecular Weight |
358.04 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-[(4-iodophenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H14Cl2IN/c12-5-7-15(8-6-13)9-10-1-3-11(14)4-2-10/h1-4H,5-9H2 |
InChI Key |
XKOLLRMGDWZGPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN(CCCl)CCCl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)
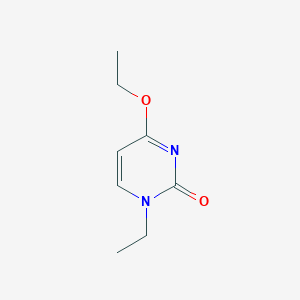

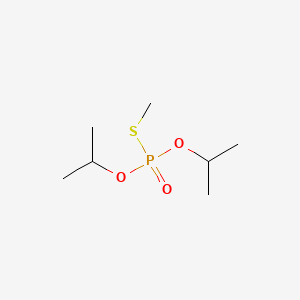
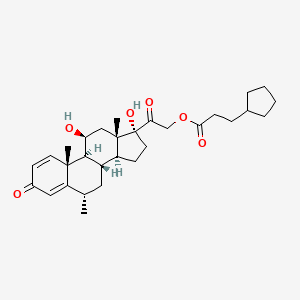
![1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride](/img/structure/B13749473.png)
